

Anisodine CAS number and chemical identifiers

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Compound of Interest

Compound Name: Anisodine

Cat. No.: B15613755

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Anisodine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid derived from *Anisodus tanguticus*, is a muscarinic acetylcholine receptor antagonist and a weak α 1-adrenergic receptor antagonist. It is primarily utilized in China for the treatment of acute circulatory shock and various ischemic conditions, including cerebral and ocular ischemia. This technical guide provides an in-depth overview of **Anisodine**, focusing on its chemical properties, mechanism of action, and key experimental protocols relevant to its study. The information is intended to support researchers and drug development professionals in their investigation of this compound.

Chemical Identifiers and Properties

Anisodine is a well-characterized compound with established chemical identifiers and properties. These are crucial for accurate identification and use in research and development.

Identifier Type	Value	Citation
CAS Number	52646-92-1	[1][2][3]
PubChem CID	4105431	[1][4]
Synonyms	Daturamine, α -hydroxyscopolamine	[1][2]
Molecular Formula	C17H21NO5	[1][2]
Molecular Weight	319.357 g/mol	[1][2]
InChI	InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12-,13+,14-,15+,17-/m1/s1	[1]
InChIKey	JEJREKXHLFEVHN-QDXGGTILSA-N	[1]
Canonical SMILES	CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C1=CC=CC=C1)O	[3][4]

Mechanism of Action

Anisodine's pharmacological effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs) and, to a lesser extent, α 1-adrenergic receptors.[1][5]

Muscarinic Acetylcholine Receptor Antagonism

Anisodine acts as a non-selective antagonist at muscarinic acetylcholine receptors, competing with the endogenous neurotransmitter acetylcholine. By blocking these receptors, **Anisodine** inhibits parasympathetic nerve impulses. This action is central to its use as an antispasmodic and in managing conditions with cholinergic overstimulation. In the context of cerebral ischemia, **Anisodine** has been shown to modulate the expression of M1, M2, M4, and M5 muscarinic receptor subtypes.[6] This modulation is thought to contribute to its neuroprotective

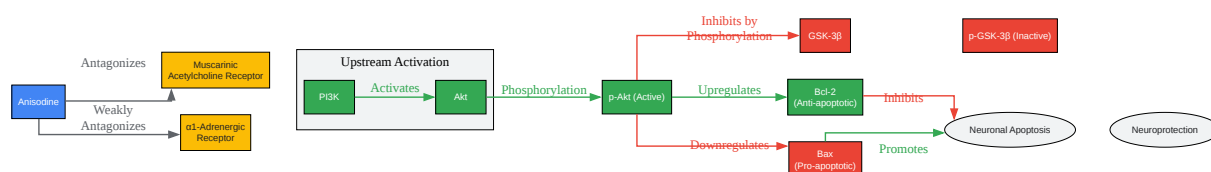
effects by reducing neuronal overactivation, decreasing intracellular calcium influx, and lowering levels of reactive oxygen species (ROS).[6]

α 1-Adrenergic Receptor Antagonism

Anisodine also exhibits weak antagonistic properties at α 1-adrenergic receptors.[5] This effect is less pronounced than its muscarinic antagonism. The blockade of α 1-adrenergic receptors can lead to vasodilation, which may contribute to its beneficial effects in improving microcirculation in conditions like acute circulatory shock.[5]

Signaling Pathways

The neuroprotective effects of **Anisodine** appear to be mediated through multiple signaling pathways. A key pathway implicated is the Akt/GSK-3 β signaling cascade.



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Caption: **Anisodine's** neuroprotective signaling pathway.

By activating the Akt/GSK-3 β pathway, **Anisodine** has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, ultimately leading to reduced neuronal cell death.[2][3]

Experimental Protocols

The following protocols are representative of the experimental methodologies used in the study of **Anisodine**'s neuroprotective effects.

Chronic Ocular Hypertension Model in Mice

This protocol describes the induction of chronic ocular hypertension in mice to study the neuroprotective effects of Compound **Anisodine** (CA) on retinal ganglion cells (RGCs).^[7]

- Animal Model: Female C57BL/6J mice.
- Induction of Ocular Hypertension:
 - Anesthetize the mice.
 - Inject microbeads into the anterior chamber of the eye to obstruct aqueous humor outflow and increase intraocular pressure (IOP).
 - Measure IOP every 3 days.
- Treatment:
 - The treatment group receives a solution of Compound **Anisodine** orally.
 - Control groups include a normal control, a CA-only control, and a microbead-injection control.
- Analysis of Retinal Ganglion Cell Survival:
 - On day 21, perform retrograde labeling of RGCs by injecting 4% Fluoro-Gold solution bilaterally into the superior colliculus.^[1]
 - On day 27, sacrifice the animals and prepare retinal flat mounts.
 - Perform immunohistochemistry using an antibody against β -III-tubulin, a marker for RGCs.
 - Quantify the density of Fluoro-Gold labeled and β -III-tubulin positive RGCs.

Chronic Cerebral Hypoperfusion Model in Rats

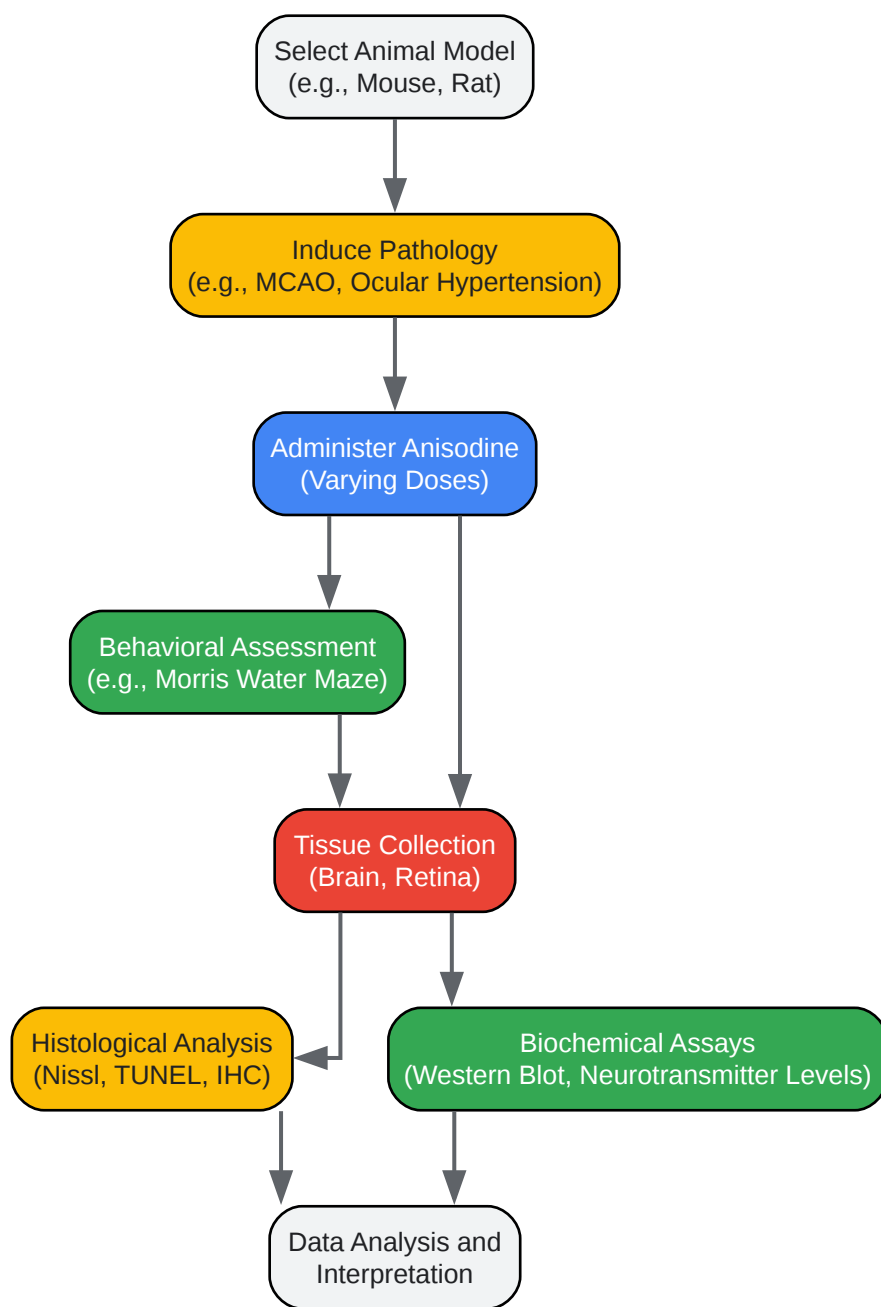
This protocol outlines the creation of a chronic cerebral hypoperfusion model in rats to investigate the neuroprotective effects of **Anisodine** Hydrobromide.[\[2\]](#)[\[3\]](#)

- Animal Model: Adult male Sprague-Dawley rats.
- Surgical Procedure (Two-Vessel Occlusion - 2-VO):
 - Anesthetize the rats.
 - Make a midline neck incision to expose the common carotid arteries.
 - Permanently ligate both common carotid arteries.
- Treatment Groups:
 - Sham-operated group.
 - 2-VO group (control).
 - Positive control group (e.g., Butylphthalide).
 - 2-VO + **Anisodine** Hydrobromide at varying doses (e.g., 0.3, 0.6, 1.2 mg/kg).
- Behavioral and Molecular Analysis:
 - Assess cognitive deficits using the Morris Water Maze test.
 - Evaluate neuronal survival and apoptosis using Nissl staining and TUNEL staining, respectively.
 - Measure levels of monoamine neurotransmitters (e.g., 5-HT, norepinephrine) and acetylcholine, as well as acetylcholinesterase activity.
 - Perform Western blot analysis to determine the protein expression of Bcl-2, Bax, p-Akt, and p-GSK-3 β .

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is used to induce focal cerebral ischemia to study the effects of **Anisodine** on stroke.[6]

- Animal Model: Rats (strain may vary).
- Surgical Procedure:
 - Anesthetize the rat (e.g., with pentobarbital sodium, 50 mg/kg).
 - Expose the common carotid artery, external carotid artery, and internal carotid artery.
 - Insert a specialized thread occluder into the internal carotid artery to block the origin of the middle cerebral artery.
- Treatment:
 - The treatment group receives an injection of **Anisodine** Hydrobromide (e.g., 0.6 mg/kg) via the caudal vein during reperfusion.
 - The MCAO control group receives an equivalent volume of normal saline.
- Immunohistochemical Analysis:
 - After a set period, sacrifice the animals and prepare brain tissue sections.
 - Perform immunohistochemistry to assess the expression of M1-M5 muscarinic receptors in the cerebral arteries, hippocampus, and parenchyma.



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